molecular formula C6H4BrNO2 B027431 6-Bromonicotinic acid CAS No. 6311-35-9

6-Bromonicotinic acid

Cat. No.: B027431
CAS No.: 6311-35-9
M. Wt: 202.01 g/mol
InChI Key: JDJBRMNTXORYEN-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a bromine atom and a carboxylic acid group attached to a pyridine ring. It is commonly used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Bromonicotinic acid involves the oxidation of 2-bromo-5-picoline using potassium permanganate in the presence of Aliquat 336 as a phase transfer catalyst. The reaction is carried out in water at 110°C for approximately 2.5 hours . The reaction mixture is then filtered, and the product is isolated by adding hydrobromic acid, resulting in the formation of white crystalline this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is often purified through recrystallization or other separation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 6-Bromonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-Bromonicotinic acid varies depending on its application. In biological systems, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. For example, its antimicrobial activity may involve disrupting bacterial cell walls or interfering with essential metabolic processes .

Comparison with Similar Compounds

Comparison: 6-Bromonicotinic acid is unique due to the presence of the bromine atom at the 6-position of the pyridine ring, which can influence its reactivity and biological activity. Compared to its analogs, such as 6-Chloronicotinic acid, the bromine atom provides different electronic and steric effects, potentially leading to variations in chemical behavior and applications .

Properties

IUPAC Name

6-bromopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJBRMNTXORYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286037
Record name 6-Bromonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6311-35-9
Record name 6311-35-9
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Record name 6-Bromonicotinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromonicotinic acid
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Synthesis routes and methods I

Procedure details

After dissolving 2-bromo-5-picoline (100 g, 0.291 mol) in 1000 ml of water, Aliquat336 (2 ml) was added, and then potassium permanganate (251 g, 0.797 mol) was gradually added over a period of 1 hour and 30 minutes while stirring at 110° C. This mixture was further stirred for an hour, the reaction mixture was filtered through celite without cooling and washed with water, and the filtrate was concentrated to approximately half volume under reduced pressure. After adding 48% hydrobromic acid (˜300 ml), the precipitated crystals were filtered, washed with water and dried to yield the title compound (white crystals 52 g, 44%).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step One
Name
Aliquat336
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
251 g
Type
reactant
Reaction Step Two
Yield
44%

Synthesis routes and methods II

Procedure details

Phosphorus pentabromide (18 g.) was added carefully to 6-hydroxynicotinic acid (4.17 g) and the resulting mixture was heated with stirring for about 1/4 hour at 70°-80° and then 1 hour at 120°. During the heating, the resulting dark red liquid solidified to a yellow mass. After cooling, the mass was added to iced water, and the resulting white precipitate of 6-bromonicotinic acid was filtered off, washed with water, and recrystallized from aqueous ethanol (yield 4g, m.p. 190°-195°). The compound was used directly in the next stage.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
4.17 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and spectroscopic characterization of 6-bromonicotinic acid?

A1: this compound (C6H4BrNO2) is a derivative of nicotinic acid, also known as vitamin B3. [, ] The molecule consists of a pyridine ring with a carboxylic acid group (-COOH) at the 3-position and a bromine atom (Br) at the 6-position. [, ] Detailed spectroscopic analysis, including Fourier transform infrared (FTIR) and Raman spectroscopy, has been performed to characterize the vibrational modes and structural features of this compound. [] These studies, coupled with density functional theory (DFT) calculations, revealed that this compound predominantly exists as the C1 conformer. []

Q2: How do computational chemistry approaches contribute to understanding this compound?

A2: Computational chemistry, specifically DFT calculations, has been instrumental in elucidating the structural and electronic properties of this compound. [, ] These calculations provide insights into the optimized molecular geometry, vibrational frequencies, and electronic structure of the molecule. [, ] Furthermore, DFT studies have been employed to investigate the potential of this compound and its derivatives to interact with biological targets, such as lipoproteins. [] This approach is particularly useful for exploring structure-activity relationships (SAR) and predicting the impact of structural modifications on biological activity. []

Q3: What are the potential applications of this compound based on current research?

A3: While research on this compound is ongoing, its potential applications stem from its structural similarity to nicotinic acid, a molecule with known biological activity. Studies have explored its potential interactions with lipoproteins, which play a crucial role in cholesterol transport. [] Further research is needed to fully elucidate the biological activity and potential therapeutic applications of this compound.

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